4-Dibenzofuranol
Overview
Description
4-Dibenzofuranol is a heterocyclic organic compound that belongs to the class of benzofurans. It consists of two benzene rings fused to a central furan ring, with a hydroxyl group attached to the fourth carbon atom of the furan ring. This compound is known for its aromatic properties and is commonly used in various chemical and industrial applications.
Mechanism of Action
Mode of Action
It’s known that dibenzofuran, a related compound, undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions . .
Biochemical Pathways
The specific biochemical pathways affected by 4-Dibenzofuranol are currently unknown . Biochemical pathways are complex networks of chemical reactions that occur in living organisms, and understanding how a compound like this compound interacts with these pathways requires extensive research.
Biochemical Analysis
Biochemical Properties
It is known that dibenzofuran, a related compound, undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions . It is plausible that 4-Dibenzofuranol may interact with enzymes, proteins, and other biomolecules in a similar manner, but specific interactions have not been reported in the literature.
Cellular Effects
No information is available on the acute (short-term), chronic (long-term), reproductive, developmental, and carcinogenic effects of dibenzofuran in humans or animals .
Molecular Mechanism
It is known that dibenzofuran can undergo various reactions . For instance, reaction of dibenzofuran with butyl lithium results in di lithiation . It is possible that this compound may also undergo similar reactions, but this has not been confirmed experimentally.
Metabolic Pathways
It is known that dibenzofuran can undergo various reactions . For instance, dibenzofuran can be transformed to 2-dibenzofuranol by intracellular enzymes containing P450s .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been studied. It is known that all brominated structures of dibenzofuran have narrower bandgaps than their primary structures , which may influence their transport and distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dibenzofuranol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2-hydroxybiphenyl using a strong acid catalyst. The reaction conditions often include elevated temperatures and the presence of a dehydrating agent to facilitate the formation of the furan ring.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process generally includes the purification of the final product through recrystallization or chromatography techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-Dibenzofuranol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydro derivative, where the furan ring is partially hydrogenated.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 4-dibenzofuranone or 4-dibenzofurancarboxylic acid.
Reduction: Formation of 4-dihydrodibenzofuranol.
Substitution: Formation of 4-chlorodibenzofuranol or 4-methyldibenzofuranol.
Scientific Research Applications
4-Dibenzofuranol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Dibenzofuran: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Benzofuran: Contains only one benzene ring fused to a furan ring, resulting in different chemical properties.
Dibenzothiophene: Contains a sulfur atom in place of the oxygen atom in the furan ring, leading to different reactivity and applications.
Uniqueness of 4-Dibenzofuranol: The presence of the hydroxyl group in this compound enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
dibenzofuran-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGJIKIEQYYOKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172860 | |
Record name | 4-Dibenzofuranol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19261-06-4 | |
Record name | 4-Dibenzofuranol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019261064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Dibenzofuranol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxydibenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 6-Mercapto-4-dibenzofuranol discussed in the research?
A1: The research primarily discusses the use of 6-Mercapto-4-dibenzofuranol in peptide synthesis, specifically through a method called "prior thiol capture". [] This suggests that the compound plays a crucial role in facilitating the formation of peptide bonds between amino acids during the synthesis process. You can find more information about this application in the paper published by (access the full text via the provided link: ).
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